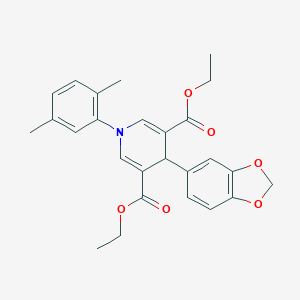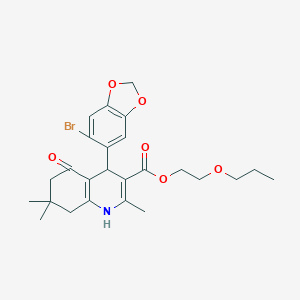![molecular formula C26H26N2O3 B395144 N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B395144.png)
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide is a chemical compound available through ChemBridge, a company specializing in the supply of screening compounds, macrocycles, fragments, and building blocks for scientific research . This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity.
Chemical Reactions Analysis
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be utilized in the study of biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic properties. Additionally, in industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target molecules and modulating their activity. This can result in changes in biochemical pathways, cellular processes, or physiological responses .
Comparison with Similar Compounds
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide can be compared with other similar compounds available through ChemBridge. These compounds may share structural similarities but differ in their reactivity, biological activity, or other properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool for researchers in various fields
Properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-3-19-8-14-23(15-9-19)31-17-26(30)27-22-13-12-21-11-10-20-6-4-5-7-24(20)28(18(2)29)25(21)16-22/h4-9,12-16H,3,10-11,17H2,1-2H3,(H,27,30) |
InChI Key |
YZVFWUJQEAGZQK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCC4=CC=CC=C4N3C(=O)C)C=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCC4=CC=CC=C4N3C(=O)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B395061.png)
![3,5-DIMETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B395062.png)
![4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE](/img/structure/B395063.png)

![2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B395067.png)




![2-Propoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395078.png)




